
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
“(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 . It is also known by its CAS Number: 865138-51-8 .
Molecular Structure Analysis
The InChI code for “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” is 1S/C6H10N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3,9H,4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” are not available, research on related pyrazole compounds suggests they may have potential antileishmanial and antimalarial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” include a predicted boiling point of 290.3±25.0 °C and a predicted density of 1.20±0.1 g/cm3 . The pKa is predicted to be 14.09±0.10 .Applications De Recherche Scientifique
Eco-friendly Synthesis of Heterocyclic Pyrazolic Carboxylic α-Amino Esters
Research by (Mabrouk et al., 2020) focused on the eco-friendly synthesis of new pyrazolyl α-amino esters derivatives, an important class of compounds in medicinal chemistry. The study utilized primary pyrazole alcohols, including variations similar to (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol, achieving overall yields of 73.5% to 87%.
Electrooxidation in Organic Synthesis
The electrooxidation of 1-methylpyrazole in methanol, studied by (Yoshida, Toyo-oka, & Takeda, 1995), produced various compounds including 4-methoxy-1-methylpyrazole-5-carbonitrile. This indicates the potential of electrooxidative methods in synthesizing derivatives of 1-methylpyrazole.
Antimicrobial Activity of Pyrazole Derivatives
A series of pyrazole derivatives, including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, were synthesized and exhibited significant antimicrobial activity, as reported by (Kumar et al., 2012). This underscores the potential of pyrazole-based compounds in pharmaceutical applications.
Novel Prins Cyclization in Synthesis
(Reddy et al., 2012) describe a novel Prins cyclization process for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, starting from alcohols similar to (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol. This highlights the role of such pyrazole derivatives in complex organic syntheses.
Structural and Spectral Analysis in Chemical Research
The structural and spectral analysis of various pyrazole derivatives, including 1-substituted 4-alkoxy-1H-pyrazol-5(2H)-ones, as investigated by (Attanasi et al., 1997), is crucial for understanding their chemical properties and potential applications in various fields.
Cytotoxicity Studies for Drug Discovery
Research by (Bonacorso et al., 2016) on the synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones demonstrates the importance of pyrazole derivatives in cytotoxicity studies, contributing to drug discovery and development.
Quantum Studies and Thermodynamic Properties
The quantum studies and thermodynamic properties of novel pyrazole derivatives, as researched by (Halim & Ibrahim, 2022), provide insight into their stability and reactivity, essential for pharmaceutical and material science applications.
Orientations Futures
The future directions for research on “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” and related compounds could involve further exploration of their potential antileishmanial and antimalarial activities . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and mechanisms of action.
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole-bearing compounds can interact with their targets in a variety of ways, influencing biological activities .
Biochemical Pathways
Pyrazole-bearing compounds are known to influence various biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
The pharmacokinetics of similar pyrazole-bearing compounds have been studied .
Result of Action
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
Action Environment
It is known that the structure of pyrazoles, which includes this compound, can exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities .
Propriétés
IUPAC Name |
(5-methoxy-2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLCAABMCLNQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

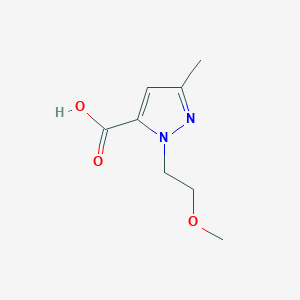
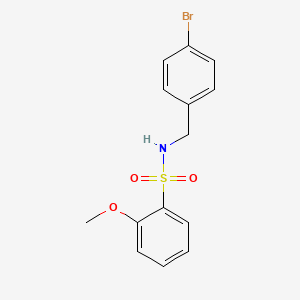
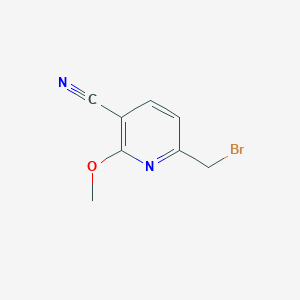



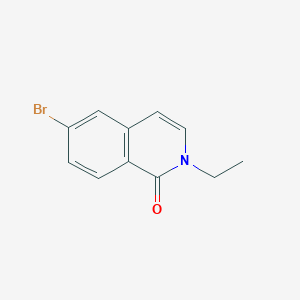
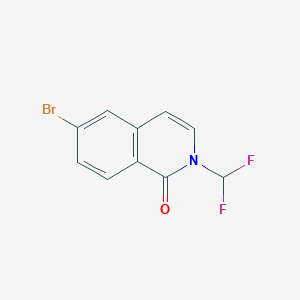

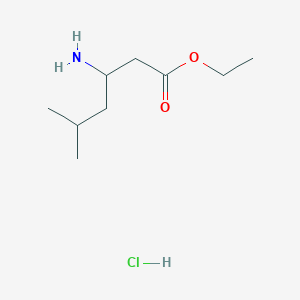
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3159869.png)
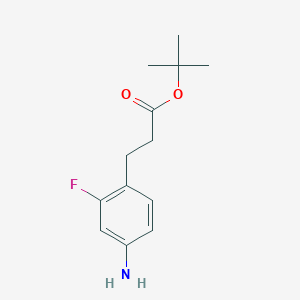

![4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3159890.png)